molecular formula GaH6N3O12 B8080233 Gallium (III) nitrate trihydrate

Gallium (III) nitrate trihydrate

Cat. No.: B8080233
M. Wt: 309.78 g/mol
InChI Key: FPUZZLFFCJGIAS-UHFFFAOYSA-N
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Description

Gallium (III) Nitrate Trihydrate (Ga(NO₃)₃·xH₂O) is a white, crystalline solid valued as a versatile precursor in advanced materials science and chemical research. It is very soluble in water, facilitating its easy incorporation into aqueous reaction systems . A primary application is the synthesis of gallium-containing semiconductors and metal oxides. It serves as a key starting material for producing gallium oxide (Ga₂O₃) via thermal decomposition, a compound with significant applications in gas sensing, catalysis, and optoelectronics . Furthermore, it is a crucial gallium source in the preparation of Gallium Nitride (GaN), a wide bandgap semiconductor pivotal in power electronics, RF devices, and light-emitting diodes (LEDs) . Beyond material science, this compound has emerged as an important compound in biochemical and antimicrobial research. The Ga³⁺ ion acts as an iron mimetic in biological systems, disrupting essential iron-dependent processes in bacteria . This mechanism underpins its observed antimicrobial and antibiofilm activity against pathogens like Pseudomonas fluorescens, making it a promising candidate for developing novel antibacterial strategies . Its efficacy is also being explored in cancer research, where its ability to disrupt cellular iron homeostasis is investigated for antitumor effects . This product is intended for research and laboratory use by qualified professionals. It is classified as an oxidizer and may intensify fire. Appropriate safety precautions, including wearing protective equipment and working in a well-ventilated area, must be observed .

Properties

IUPAC Name

gallium;trinitrate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ga.3NO3.3H2O/c;3*2-1(3)4;;;/h;;;;3*1H2/q+3;3*-1;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUZZLFFCJGIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ga+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

GaH6N3O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medical Applications

1.1 Treatment of Hypercalcemia

Gallium (III) nitrate is primarily used in the medical field to treat symptomatic hypercalcemia, particularly in cancer patients. It functions by inhibiting osteoclast activity, thereby reducing bone resorption and lowering calcium levels in the blood. Clinical studies have demonstrated its effectiveness in managing hypercalcemia associated with malignancies such as multiple myeloma and breast cancer .

1.2 Antineoplastic Properties

The compound exhibits antineoplastic properties, making it a candidate for cancer therapy. Research indicates that gallium can inhibit DNA synthesis by interfering with ribonucleotide reductase activity, which is crucial for DNA replication. This mechanism suggests potential applications in treating various cancers, including bladder carcinoma and lymphomas .

Material Science Applications

2.1 Synthesis of Gallium Nitride (GaN)

Gallium (III) nitrate serves as a precursor for synthesizing gallium nitride (GaN), a material essential for optoelectronic devices such as LEDs and high-frequency transistors. The synthesis process typically involves thermal decomposition or chemical vapor deposition methods .

Method Description
Thermal DecompositionHeating gallium nitrate to produce GaN and nitrogen oxides.
Chemical Vapor DepositionUsing gallium nitrate in vapor form to deposit GaN on substrates.

2.2 Solar Cell Applications

GaN synthesized from gallium nitrate is utilized in solar cell arrays for satellites due to its wide bandgap and efficiency in converting solar energy into electricity .

Catalytic Applications

3.1 Catalysts in Organic Reactions

Gallium (III) nitrate trihydrate has been explored as a catalyst in various organic reactions, including:

  • Epoxidation of Olefins : Gallium nitrate acts as a catalyst in the presence of hydrogen peroxide to convert olefins into epoxides, which are valuable intermediates in organic synthesis .
  • Doping Agent : It can also be used as a doping agent in the preparation of zinc oxide (ZnO), enhancing its photocatalytic properties .

Biological Applications

4.1 Antimicrobial Activity

Recent studies have shown that gallium compounds can inhibit bacterial growth by disrupting iron metabolism within bacterial cells. This property has led to investigations into its use as an antimicrobial agent in various formulations .

Case Studies

Case Study 1: Clinical Trials on Hypercalcemia

A clinical trial conducted on patients with cancer-related hypercalcemia demonstrated that intravenous administration of gallium nitrate effectively reduced serum calcium levels within days of treatment. The study highlighted the compound's safety profile and potential for long-term management of hypercalcemia .

Case Study 2: Synthesis of GaN Films

Research on the synthesis of GaN films using gallium nitrate via metal-organic chemical vapor deposition (MOCVD) showed significant improvements in film quality and electrical properties compared to traditional methods. This advancement underscores the importance of gallium nitrate as a precursor in semiconductor manufacturing .

Mechanism of Action

The mechanism by which gallium (III) nitrate trihydrate exerts its effects involves its interaction with biological molecules and pathways:

  • Molecular Targets: Gallium ions can bind to proteins and enzymes, disrupting their function.

  • Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Copper (II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

  • Molecular Weight : 241.60 g/mol.
  • Physical Properties : Blue crystalline solid, hygroscopic, melting point ~114°C.
  • Applications: Catalyst in organic reactions, etching agent in electronics, and precursor for copper oxide nanomaterials .
  • Safety : Corrosive (H318) and oxidizer; more hygroscopic than gallium nitrate.

Thallium(III) Nitrate Trihydrate (Tl(NO₃)₃·3H₂O)

  • Molecular Weight : 456.41 g/mol.
  • Physical Properties : White powder, highly reactive, decomposes in moist air.
  • Safety : Extremely toxic (H300, H330) and unstable; requires preparation in anhydrous conditions and storage in desiccators .

Thulium(III) Nitrate Hexahydrate (Tm(NO₃)₃·6H₂O)

  • Molecular Weight : 445 g/mol.
  • Physical Properties : Pale green crystals, soluble in water.
  • Applications : Niche uses in research, such as doping optical materials.
  • Safety : Less acutely toxic than gallium nitrate but requires precautions against skin/eye contact .

Silver Nitrate (AgNO₃)

  • Molecular Weight : 169.87 g/mol.
  • Physical Properties : Colorless crystals, melting point ~212°C.
  • Applications: Antimicrobial agent, photography, and precursor for silver nanoparticles.
  • Safety : Corrosive (H290) and oxidizer; less moisture-sensitive than gallium nitrate .

Bismuth(III) Nitrate Derivatives (e.g., BiONO₃·xH₂O)

  • Molecular Weight : Varies with hydration state.
  • Physical Properties : White powder, hydrolyzes in water.
  • Applications : Synthesis of bismuth oxogallate for materials science; less relevant in electronics compared to gallium nitrate .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Safety Risks
Gallium (III) nitrate trihydrate Ga(NO₃)₃·3H₂O 309.74 ~110 Semiconductors, hypercalcemia treatment Oxidizer, skin/eye irritant
Copper (II) nitrate trihydrate Cu(NO₃)₂·3H₂O 241.60 ~114 Catalysis, nanomaterials Corrosive, oxidizer
Thallium(III) nitrate trihydrate Tl(NO₃)₃·3H₂O 456.41 Decomposes Organic synthesis Highly toxic, unstable
Thulium(III) nitrate hexahydrate Tm(NO₃)₃·6H₂O 445 N/A Optical materials Moderate toxicity
Silver nitrate AgNO₃ 169.87 212 Antimicrobial, photography Corrosive, oxidizer

Research Findings and Trends

  • Bioavailability : this compound exhibits low oral bioavailability, prompting development of gallium complexes (e.g., gallium maltolate) for enhanced therapeutic delivery .
  • Environmental Impact : Unlike thallium or copper salts, gallium nitrate shows minimal bioaccumulation but requires controlled disposal due to heavy metal content .

Preparation Methods

Acid Dissolution

Gallium metal reacts with concentrated nitric acid (≥68%) at elevated temperatures (50–80°C) to avoid passivation. At room temperature, gallium forms a protective oxide layer (Ga₂O₃), which inhibits further reaction. Heating accelerates dissolution by breaking this layer, yielding Ga³⁺ and NO₃⁻ ions:

Ga+4HNO3Ga(NO3)3+NO+2H2O\text{Ga} + 4\text{HNO}3 \rightarrow \text{Ga(NO}3\text{)}3 + \text{NO}↑ + 2\text{H}2\text{O}

Evaporation and Crystallization

Post-dissolution, the solution is filtered and evaporated at 80–100°C to remove excess HNO₃. Cooling to 0––20°C induces supersaturation, and seeding with Ga(NO₃)₃·3H₂O crystals (0.01–0.1 wt%) reduces nucleation time from 30 days to 15–30 minutes. The trihydrate form is isolated via vacuum filtration and dried at 30–40°C.

Key Parameters:

ParameterRangeImpact on Yield/Purity
Nitric Acid Concentration10–16 MHigher concentrations accelerate dissolution but risk over-oxidation.
Seeding Ratio0.01–0.1 wt%Reduces crystallization time by 99%.
Drying Temperature30–40°CPrevents dehydration beyond trihydrate.

Synthesis from Gallium Oxide (α-Ga₂O₃)

Gallium oxide (5N purity) offers a lower-cost alternative, particularly for large-scale production.

Acidic Digestion

α-Ga₂O₃ is digested in diluted HNO₃ (1:1 to 1:2 HNO₃:H₂O) at 60–95°C. The reaction proceeds as:

Ga2O3+6HNO32Ga(NO3)3+3H2O\text{Ga}2\text{O}3 + 6\text{HNO}3 \rightarrow 2\text{Ga(NO}3\text{)}3 + 3\text{H}2\text{O}

Heating ensures complete dissolution within 1 hour, avoiding residual oxides.

Purification and Hydration Control

The solution is filtered, evaporated, and cooled to 0°C. Adding seed crystals followed by slow evaporation at 25°C yields the trihydrate. Maintaining pH ~2 during evaporation prevents hydrolysis to GaO(OH).

Advantages Over Metallic Gallium:

  • No passivation issues.

  • Higher yields (≥99.9%) due to stoichiometric control.

Hydrothermal Synthesis

High-pressure reactors enable rapid synthesis from Ga₂O₃ and HNO₃. At 190–220°C and 75–90% vessel capacity, reaction completion occurs in 30–50 hours. This method avoids multiple evaporation steps, directly yielding crystalline Ga(NO₃)₃·3H₂O after cooling.

Performance Comparison:

MethodPurity (%)Reaction TimeEnergy Consumption
Metallic Gallium99.996–8 hoursHigh
Gallium Oxide99.94–6 hoursModerate
Hydrothermal99.952 daysLow

Challenges and Mitigation Strategies

Passivation in Metallic Gallium Routes

  • Cause : Oxide layer formation at <50°C.

  • Solution : Maintain reaction temperature ≥50°C.

Hydration State Control

  • Cause : Over-drying converts trihydrate to lower hydrates.

  • Solution : Use controlled drying (30–40°C, 1–2 days) and storage at 2–10°C.

Advanced Techniques for Enhanced Purity

Recrystallization

Dissolving crude Ga(NO₃)₃ in minimal H₂O (50°C) and cooling to 0°C with seeding produces 99.999% pure trihydrate.

Solvent-Assisted Crystallization

Ethanol addition (20% v/v) reduces solubility, favoring trihydrate formation over higher hydrates.

Industrial-Scale Production

The Lanxiang Chemical Plant (China) utilizes a continuous flow reactor for Ga₂O₃ digestion, achieving 10 kg/hour output with 99.9% purity. Key steps include:

  • Automated HNO₃/Ga₂O₃ feeding (1:6 molar ratio).

  • In-line filtration (0.2 μm membranes).

  • Rotary evaporation under reduced pressure (0.05–0.5 bar).

Analytical Validation

Purity is verified via:

  • ICP-MS : Detects metals (Fe, Cu, Zn) at <1 ppm.

  • Thermogravimetric Analysis (TGA) : Confirms 3H₂O loss at 110°C.

  • XRD : Matches JCPDS 00-048-0512 for Ga(NO₃)₃·3H₂O .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Gallium (III) nitrate trihydrate to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid mixing with combustible materials (e.g., organics, paper) due to its oxidizing properties . Work in a fume hood to minimize aerosol inhalation and ensure local exhaust ventilation .
  • Storage : Keep in airtight, corrosion-resistant containers (e.g., glass or polyethylene) away from heat and incompatible substances (e.g., reducing agents, organic matter). Label containers clearly and store in a cool, dry, ventilated area .
  • Disposal : For quantities >10 g, dissolve in dilute nitric acid and transfer to heavy-metal waste containers for professional disposal .

Q. How can the solubility of this compound be optimized for aqueous synthesis protocols?

  • Methodological Answer :

  • The compound is sparingly soluble in water. To enhance dissolution, use warm deionized water (40–50°C) with stirring. For non-aqueous systems, polar aprotic solvents (e.g., 2-methoxyethanol) are effective, as demonstrated in IGZO precursor preparation .
  • Purification: Recrystallize from nitric acid solution (pH ~1–2) to remove impurities. Filter under vacuum and dry in a desiccator at room temperature to preserve hydration .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Confirm crystalline structure by matching peaks to reference patterns (e.g., ICDD PDF-4+ database) .
  • Thermogravimetric Analysis (TGA) : Determine hydration levels by measuring mass loss at 100–200°C (trihydrate decomposition) .
  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) : Quantify gallium content (≥99.9% purity) and trace metal impurities .

Q. What is the role of this compound as a precursor in sol-gel synthesis?

  • Methodological Answer :

  • In sol-gel processes, it serves as a Ga³⁺ source due to its high solubility in organic solvents (e.g., ethanol, ethylene glycol). For example, mix with metal alkoxides (e.g., indium/zinc nitrates) to form homogeneous gels for oxide films (e.g., IGZO transistors) .
  • Adjust pH with ammonia or citric acid to control hydrolysis rates and gelation kinetics .

Q. How should researchers mitigate risks of environmental contamination during experiments involving this compound?

  • Methodological Answer :

  • Use secondary containment trays to capture spills. Avoid draining waste into sinks; instead, collect in acid-resistant containers for neutralization (pH 6–8) and hazardous waste disposal .
  • Monitor lab surfaces for residual dust using wipe tests analyzed via ICP-MS .

Advanced Research Questions

Q. How does the Ga/Zn molar ratio in this compound influence carrier concentration in IGZO thin films?

  • Methodological Answer :

  • Higher Ga content suppresses electron carriers by reducing oxygen vacancies (VO) and interstitial zinc. Optimize ratios (e.g., In:Ga:Zn = 1:1:1) via precursor stoichiometry adjustments in 2-methoxyethanol solutions. Validate using Hall-effect measurements and XPS to quantify VO density .

Q. What doping mechanisms enable this compound to enhance photocatalytic activity in CdS nanomaterials?

  • Methodological Answer :

  • Ga³⁺ doping introduces intermediate energy states in CdS, reducing bandgap energy. Synthesize via solventless thermolysis: mix with sodium diethyldithiocarbamate, heat at 250°C under argon, and characterize via UV-Vis/PL spectroscopy. Doping levels >5% improve charge separation efficiency .

Q. Can this compound improve catalytic performance in high-entropy oxides (HEOs) for VOC oxidation?

  • Methodological Answer :

  • Yes. Incorporate Ga³⁺ into Ce-HEO-400 catalysts via calcination of metal-organic frameworks (MOFs). Use a molar ratio of Ga:Mn:Co:Ni:Cu = 1:1:1:1:1. Test toluene oxidation at 300°C; Ga enhances oxygen mobility, reducing activation energy by 15% (analyze via Arrhenius plots) .

Q. How does this compound contribute to heterostructure design in delafossite CuAlO2/CuGaO2 for photocatalysis?

  • Methodological Answer :

  • Hydrothermal synthesis at 180°C for 12 hours yields CuGaO2 with a bandgap of ~3.2 eV. Interface with CuAlO2 (bandgap ~3.8 eV) creates a type-II heterojunction, enhancing charge separation. Validate via TEM and methylene blue degradation assays under UV light .

Q. What experimental models are used to study the antineoplastic activity of this compound in cancer research?

  • Methodological Answer :

  • In vitro : Treat lymphoma cell lines (e.g., Ramos cells) with 50–100 µM Ga³⁺ and assess apoptosis via Annexin V/PI staining.
  • In vivo : Administer 10 mg/kg intravenously in xenograft mice; monitor tumor volume and serum iron levels (Ga disrupts iron metabolism). Compare efficacy to gallium maltolate using RNA-seq to identify resistance pathways .

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